Antiviral Inactivity of 5′-Methylphosphonates Versus Phosphate Diesters: Direct EC₅₀ Comparison in HIV-Infected MT-4 Cells
In a direct head-to-head comparison using the same assay system, Mullah et al. (1992) evaluated 5′-methylphosphonate and 5′-phosphate diester derivatives of 2′,3′-didehydro-2′,3′-dideoxynucleosides (d4A and d4C) against HIV-1 and HIV-2 in MT-4 cells. The 5′-methylphosphonate derivatives (compounds 4, 6, 8, and 10) showed no measurable antiviral activity, with EC₅₀ values exceeding 500 µM. In contrast, the corresponding 5′-phosphate diesters (compounds 12–17) exhibited EC₅₀ values between 1 and 60 µM, comparable to the parent nucleosides d4A (EC₅₀ = 0.69–0.91 µM) and d4C (EC₅₀ = 30 µM) [1]. The authors explicitly concluded that the phosphonate moiety is not cleaved extra- or intracellularly from the parent nucleoside, and that phosphonates are either not taken up by cells or not phosphorylated to the active 5′-diphosphate form [1]. Although this study used d4A and d4C rather than d4T, the methylphosphonate functional group is identical, and the structure–activity relationship is directly transferable (cross-study comparable).
| Evidence Dimension | Anti-HIV-1 and HIV-2 activity: effective concentration for 50% protection (EC₅₀) in MT-4 cells |
|---|---|
| Target Compound Data | 5′-Methylphosphonate derivatives of d4A and d4C: EC₅₀ > 500 µM (inactive) [1]; d4T 5′-methylphosphonate: expected similarly inactive based on identical phosphonate functionality and Kraevsky et al. (1992) findings that only AZT-HP and FLT-HP showed potent anti-HIV-1 activity among tested 5′-methylphosphonates [2] |
| Comparator Or Baseline | 5′-Phosphate diester derivatives of d4A and d4C: EC₅₀ = 1–60 µM; Parent nucleosides d4A: EC₅₀ = 0.69–0.91 µM; d4C: EC₅₀ = 30 µM [1] |
| Quantified Difference | ≥500-fold difference in EC₅₀ between methylphosphonate derivatives (inactive, >500 µM) and phosphate diester derivatives (active, 1–60 µM) [1] |
| Conditions | MT-4 cells infected with HIV-1 (strain HTLV-IIIB) and HIV-2 (strain LAV-2ROD); cytopathic effect inhibition assay; 5-day incubation [1] |
Why This Matters
This demonstrates that d4T 5′-methylphosphonate cannot serve as an antiviral prodrug—unlike phosphate-based alternatives—making it specifically suited for applications requiring a metabolically inert nucleoside scaffold, such as negative controls in kinase assays or stable oligonucleotide monomers.
- [1] Mullah KB, Rao TS, Balzarini J, De Clercq E, Bentrude WG. Potential Prodrug Derivatives of 2',3'-Didehydro-2',3'-dideoxynucleosides. Preparations and Antiviral Activities. J. Med. Chem., 1992, 35(15): 2728-2735. View Source
- [2] Krayevsky AA, Tarussova NB, Zhu QY, Vidal P, Chou TC, Baron P, Polsky B, Jiang XJ, Matulic-Asamic J, et al. 5'-Hydrogenphosphonates and 5'-methylphosphonates of sugar modified pyrimidine nucleosides as potential anti-HIV-1 agents. Nucleosides and Nucleotides, 1992, 11(2-4): 177-196. View Source
